Metaflumizone-d4
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Overview
Description
Metaflumizone-d4 is a deuterium-labeled version of metaflumizone, a semicarbazone insecticide. This compound acts as a potent sodium channel blocker, making it effective against a variety of pests . The deuterium labeling is primarily used for research purposes, particularly in the study of pharmacokinetics and metabolic profiles .
Preparation Methods
The synthesis of metaflumizone involves several steps. The process begins with the synthesis of p-trifluoromethoxybenzene methyl carhamate, followed by the synthesis of p-trifluoromethoxybenzene aminooxamide, and finally, the synthesis of metaflumizone . The preparation method is noted for its simplicity, high efficiency, and high yield, with each step achieving more than 85% yield . The reagents used are of low toxicity, and the solvents can be recycled, making the process environmentally friendly .
Chemical Reactions Analysis
Metaflumizone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions include 4-cyano benzoic acid, 4-trifluoromethoxy aniline, and N-[4-(trifluoromethoxy)phenyl] hydrazine carboxamide . These reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Scientific Research Applications
Metaflumizone-d4 has a wide range of scientific research applications. In chemistry, it is used as a tracer in the study of drug metabolism and pharmacokinetics . In biology, it is used to study the effects of sodium channel blockers on various organisms . In medicine, it is used to develop new insecticides and to study the effects of sodium channel blockers on human health . In industry, it is used in the development of new pesticides and insecticides .
Mechanism of Action
Metaflumizone-d4 exerts its effects by blocking sodium channels in the nerve cells of target insects . This blockage prevents the transmission of nerve impulses, leading to paralysis and death of the insect . The molecular targets of this compound are the sodium channels, and the pathways involved include the inhibition of sodium ion flow through these channels .
Comparison with Similar Compounds
Metaflumizone-d4 is unique due to its deuterium labeling, which allows for detailed study of its pharmacokinetics and metabolic profiles . Similar compounds include other semicarbazone insecticides such as indoxacarb and pyrazoline insecticides . this compound stands out due to its specific mode of action as a sodium channel blocker and its use in detailed pharmacokinetic studies .
Properties
Molecular Formula |
C24H16F6N4O2 |
---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
1-[(Z)-[2-(4-cyano-2,3,5,6-tetradeuteriophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35)/b33-21-/i4D,5D,6D,7D |
InChI Key |
MIFOMMKAVSCNKQ-WRRVFNCNSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C/C(=N/NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)/C3=CC(=CC=C3)C(F)(F)F)[2H])[2H])C#N)[2H] |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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